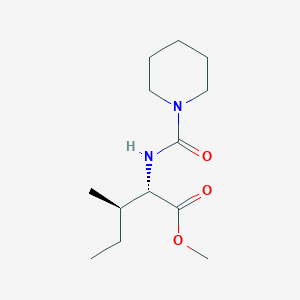
(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials to ensure the desired stereochemistry.
Formation of the Piperidine Ring: The piperidine ring can be constructed through various methods, such as cyclization reactions involving amines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of catalytic processes, continuous flow reactors, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate: This isomer differs in the stereochemistry at one of the chiral centers, which can significantly impact its biological activity and chemical reactivity.
(2R,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate: Another stereoisomer with distinct properties compared to the (2S,3R) form.
N-methylpiperidine-1-carboxamide: A simpler analog lacking the ester and additional chiral centers, which may result in different applications and reactivity.
Uniqueness
(2S,3R)-methyl 3-methyl-2-(piperidine-1-carboxamido)pentanoate is unique due to its specific stereochemistry, which influences its interactions with biological targets and its utility in asymmetric synthesis. Its combination of functional groups also provides versatility in chemical transformations and applications.
Eigenschaften
IUPAC Name |
methyl (2S,3R)-3-methyl-2-(piperidine-1-carbonylamino)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-4-10(2)11(12(16)18-3)14-13(17)15-8-6-5-7-9-15/h10-11H,4-9H2,1-3H3,(H,14,17)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAXIYXHMXDHJR-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3-Fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942094.png)
![8-(Tetrahydro-2H-pyran-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942105.png)
![8-(4-Methylbenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942109.png)
![8-(p-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7942129.png)
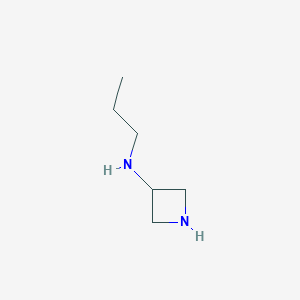

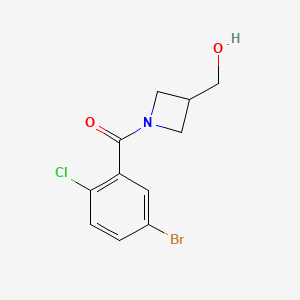
![[1-(Propan-2-yl)azetidin-3-yl]methanamine](/img/structure/B7942150.png)
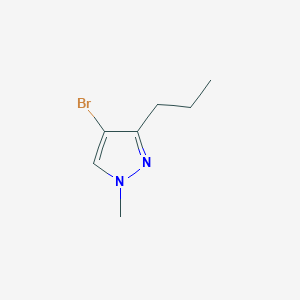
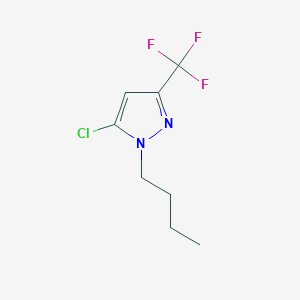
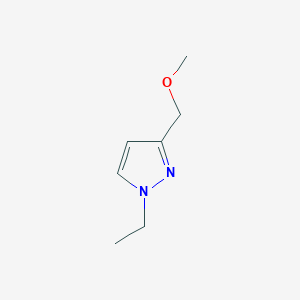
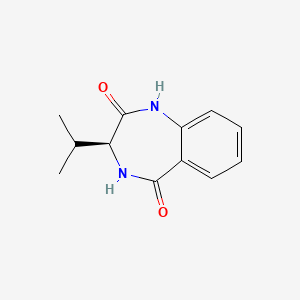
![6-((1S,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)cyclohex-3-enecarboxylic acid](/img/structure/B7942176.png)

